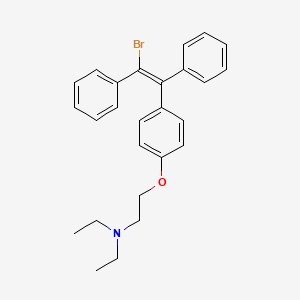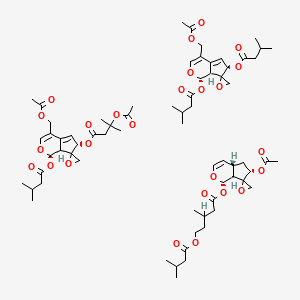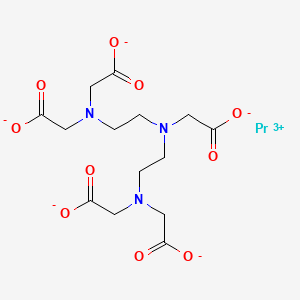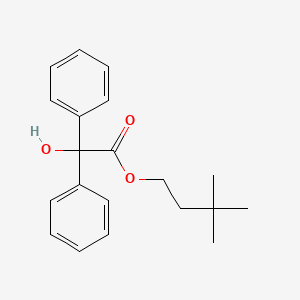![molecular formula C24H19N5O4S2 B1229370 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(7-methyl-12,14-dioxa-2,4,5-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),3,5,7,9,11(15)-hexaen-3-yl)sulfanyl]acetamide](/img/structure/B1229370.png)
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(7-methyl-12,14-dioxa-2,4,5-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),3,5,7,9,11(15)-hexaen-3-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LSM-4864 is a member of quinolines.
Scientific Research Applications
Antimicrobial Potential
A key area of scientific research involving similar thiazole derivatives is their antimicrobial potential. For instance, Baviskar et al. (2013) synthesized a series of thiazolidin-4-one derivatives, including compounds structurally related to the one , and evaluated them for antimicrobial activity against various bacterial and fungal species (Baviskar, Khadabadi, & Deore, 2013).
Anticonvulsant Effects
Further, Farag et al. (2012) researched on heterocyclic compounds containing a sulfonamide thiazole moiety, similar to the compound in focus. They found that some derivatives showed significant anticonvulsive effects, highlighting the potential of such compounds in neurological applications (Farag et al., 2012).
Antioxidant and Anti-inflammatory Properties
Koppireddi et al. (2013) synthesized N-(4-aryl-1,3-thiazol-2-yl)acetamides and evaluated them for antioxidant and anti-inflammatory activities. They found that some derivatives exhibited significant efficacy in these areas, suggesting the possible use of similar compounds in treating oxidative stress-related conditions and inflammation (Koppireddi et al., 2013).
Anticancer Potential
Another significant area of research is the anticancer potential of thiazole derivatives. Havrylyuk et al. (2013) synthesized 2-pyrazoline-substituted 4-thiazolidinones and found them to exhibit selective inhibition of various cancer cell lines, including leukemia (Havrylyuk et al., 2013).
properties
Molecular Formula |
C24H19N5O4S2 |
|---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(7-methyl-12,14-dioxa-2,4,5-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),3,5,7,9,11(15)-hexaen-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C24H19N5O4S2/c1-13-7-15-8-19-20(33-12-32-19)9-18(15)29-22(13)27-28-24(29)35-11-21(30)26-23-25-17(10-34-23)14-3-5-16(31-2)6-4-14/h3-10H,11-12H2,1-2H3,(H,25,26,30) |
InChI Key |
GERMPJNUXLBCOW-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC3=C(C=C2N4C1=NN=C4SCC(=O)NC5=NC(=CS5)C6=CC=C(C=C6)OC)OCO3 |
Canonical SMILES |
CC1=CC2=CC3=C(C=C2N4C1=NN=C4SCC(=O)NC5=NC(=CS5)C6=CC=C(C=C6)OC)OCO3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(4-Bromophenyl)-2-(4-methoxyphenyl)-1-aza-4-azoniatricyclo[5.4.1.04,12]dodeca-2,4(12),6-triene](/img/structure/B1229288.png)
![1-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-3-[4-(tetrazol-1-yl)phenyl]imidazolidin-2-one](/img/structure/B1229290.png)


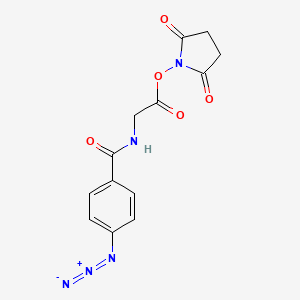
![(2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine](/img/structure/B1229295.png)
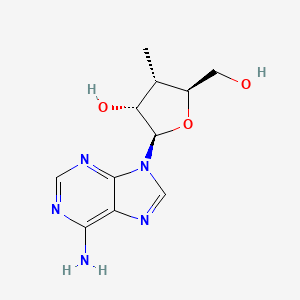
![[4-(Dimethylamino)-6-[11-hydroxy-5-methyl-2-(2-methyl-3-prop-1-enyloxiran-2-yl)-4,7,12-trioxonaphtho[2,3-h]chromen-10-yl]-2,4-dimethyloxan-3-yl] acetate](/img/structure/B1229298.png)


